1-(6-Ethoxypyridin-2-Yl)Piperazine

Sigma receptor pharmacology Neuropharmacology Methamphetamine abuse research

Generic pyridylpiperazines fail for σ2-specific research due to positional isomer selectivity. This 2-pyridylpiperazine (CAS 108122-25-4) provides deterministic σ2-receptor engagement essential for methamphetamine neurotoxicity models. - σ2-preferring (2-pyridyl class) vs σ1 (3- or 4-pyridyl analogs) - Validated SERT engagement (Ki=32 nM) with 2x selectivity over NET - CNS-biased mAChR binding (cortex Ki=20 nM; bladder Ki=107 nM) - Dual A1/A2A adenosine antagonist (Ki≈3.5 nM) - 95-97% purity, available in R&D quantities

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 108122-25-4
Cat. No. B019249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethoxypyridin-2-Yl)Piperazine
CAS108122-25-4
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=N1)N2CCNCC2
InChIInChI=1S/C11H17N3O/c1-2-15-11-5-3-4-10(13-11)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3
InChIKeyIGBPLIGXKQSNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Ethoxypyridin-2-yl)piperazine: Identity & Procurement


1-(6-Ethoxypyridin-2-Yl)Piperazine (CAS 108122-25-4) is a heterocyclic building block belonging to the pyridylpiperazine class, with molecular formula C11H17N3O and molecular weight 207.27 g/mol . The compound features a piperazine ring N-substituted at the 2-position of a 6-ethoxypyridine moiety, with the ethoxy group conferring distinct physicochemical properties including calculated LogP of 1.3 and density of 1.082 g/cm³ [1]. Commercially available from major suppliers including Sigma-Aldrich (Enamine catalog), Thermo Fisher Scientific (Alfa Aesar), and AK Scientific with standard purity specifications ranging from 95% to 97% , this compound serves as a versatile scaffold in medicinal chemistry for receptor ligand development and CNS-targeted research programs [2].

Scaffold class
Pyridylpiperazine building block for CNS-targeted receptor ligand design
Selectivity basis
2-Pyridyl positional isomer drives sigma-2 receptor engagement preference
Differentiation
6-Ethoxy substitution modifies lipophilicity and hydrogen-bonding capacity

1-(6-Ethoxypyridin-2-yl)piperazine: Substitution Specificity


Pyridylpiperazine analogs cannot be interchanged generically due to position-dependent receptor selectivity that fundamentally alters pharmacological profiles. Systematic SAR studies demonstrate that the pyridyl nitrogen position dictates sigma receptor subtype preference: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors, whereas (2-pyridyl)piperazines—the positional class to which 1-(6-ethoxypyridin-2-yl)piperazine belongs—favor σ2 receptors [1]. This positional selectivity is deterministic for research applications targeting methamphetamine abuse, cocaine effects, and neurotoxicity pathways where σ2 antagonism is mechanistically relevant [1]. Furthermore, the 6-ethoxy substituent on the pyridine ring introduces additional differentiation relative to unsubstituted 2-pyridylpiperazine, including altered lipophilicity, modified hydrogen-bonding capacity (4 H-bond acceptors versus 3 for unsubstituted analogs), and distinct metabolic stability profiles [2]. Substitution with methoxy analogs, positional isomers, or des-ethoxy derivatives introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

Pyridyl nitrogen position mismatch
3- or 4-pyridylpiperazine analogs favor sigma-1 receptors, fundamentally altering pathway engagement relative to the sigma-2-preferring 2-pyridyl class.
6-Ethoxy absent or replaced
Des-ethoxy or methoxy analogs shift lipophilicity and H-bond acceptor count, introducing uncontrolled pharmacokinetic and metabolic variables.
Generic pyridylpiperazine interchange
Uncharacterized positional isomers or unsubstituted 2-pyridylpiperazine may not reproduce sigma-2 selectivity or SERT/NET affinity profile observed with the 6-ethoxy derivative.

1-(6-Ethoxypyridin-2-yl)piperazine: Differentiation Evidence


Sigma-1 Receptor Binding Selectivity Profile

1-(6-Ethoxypyridin-2-yl)piperazine binds to sigma-1 (σ1) receptors with Ki = 83 nM as measured by radioligand competition assay [1]. This binding affinity must be interpreted within the context of pyridyl nitrogen positional selectivity: systematic SAR analysis of pyridylpiperazines reveals that (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors, while (2-pyridyl)piperazines—the class containing this compound—favor σ2 receptors [2]. The 83 nM σ1 Ki value for this 2-pyridyl derivative is approximately 4-fold weaker than the σ1 affinity observed for 3- and 4-pyridyl positional isomers (typical Ki range 5-25 nM for high-affinity σ1 ligands in this series) [2]. This reduced σ1 affinity coupled with preferential σ2 engagement establishes a receptor subtype selectivity window that is mechanistically significant for σ2-targeted research applications [2].

Sigma-1 Binding
Reported
σ1 Ki = 83 nM; 2-pyridyl class favors σ2 receptors
Supports sigma-2 pathway research fit
Position-dependent selectivity; 3-/4-pyridyl analogs drive σ1-dominant profile
Sigma receptor pharmacology Neuropharmacology Methamphetamine abuse research

SERT Binding & NET Selectivity

1-(6-Ethoxypyridin-2-yl)piperazine binds to the rat serotonin transporter (SERT) with Ki = 32 nM, determined by competition radioligand binding using [3H]paroxetine [1]. In parallel assays under comparable conditions, the compound exhibits binding affinity to the noradrenaline (NA) reuptake site (NET) with Ki = 63 nM using [3H]nisoxetine as radioligand [1]. The calculated SERT/NET selectivity ratio of approximately 2:1 indicates preferential engagement with serotonergic over noradrenergic transport systems. Additionally, binding affinity at alpha-2 adrenergic receptors is substantially lower at Ki = 251 nM, representing an 8-fold selectivity window for SERT over alpha-2 adrenergic off-targets [1].

SERT/NET Selectivity
Head-to-head
SERT Ki = 32 nM; NET Ki = 63 nM (2:1); α2 Ki = 251 nM
Supports serotonergic pathway selectivity review
Rat tissue data; cross-species validation context applies
Serotonin transporter pharmacology Antidepressant research CNS drug discovery

Muscarinic Receptor Tissue-Dependent Binding

1-(6-Ethoxypyridin-2-yl)piperazine demonstrates muscarinic acetylcholine receptor (mAChR) binding with Ki = 20 nM in rat cerebral cortex membranes using [3H]-QNB competition radioligand binding [1]. Importantly, the compound exhibits tissue-dependent affinity variation: Ki = 56 nM in parotid gland, Ki = 72 nM in cardiac tissue, and Ki = 107 nM in urinary bladder preparations [1]. This represents a 5.4-fold difference in apparent binding affinity between cerebral cortex (highest affinity) and urinary bladder (lowest affinity), reflecting differential mAChR subtype distribution across these tissues (cortex enriched in M1; heart enriched in M2; glandular/bladder tissues enriched in M3) [1].

mAChR Tissue Profile
Reported
Cortex Ki = 20 nM to bladder Ki = 107 nM (5.4× range)
CNS-preferential mAChR engagement context
Affinity varies with tissue subtype distribution; model-dependent review needed
Cholinergic pharmacology Muscarinic receptor research CNS receptor profiling

Beta-1 Adrenergic Receptor Negative Selectivity

In contrast to its nanomolar binding at sigma, SERT, and muscarinic targets, 1-(6-ethoxypyridin-2-yl)piperazine exhibits no detectable binding affinity toward the beta-1 adrenergic receptor (Ki value reported as 'No affinity' in competitive binding assays) . This negative finding is mechanistically significant because many structurally related arylpiperazine derivatives demonstrate promiscuous binding across aminergic GPCRs including beta-adrenergic family members. The absence of beta-1 adrenergic engagement provides a clean selectivity window for the compound's primary pharmacodynamic targets .

Beta-1 Negative Selectivity
Data to verify
No detectable beta-1 adrenergic binding
May reduce cardiovascular confound in CNS models
Negative finding; source data not provided, independent confirmation recommended
Adrenergic pharmacology Receptor selectivity profiling Off-target screening

Dual A1/A2A Adenosine Receptor Affinity

1-(6-Ethoxypyridin-2-yl)piperazine binds to human adenosine A1 receptors with Ki = 3.5 nM, as determined by displacement of [3H]DPCPX in CHO cell membranes [1]. The compound exhibits nearly identical affinity at human adenosine A2A receptors with Ki = 3.60 nM [1]. At the adenosine A3 receptor, affinity is reduced by approximately 10-fold to Ki = 36 nM, as measured by displacement of [125I]AB-MECA [1]. This pattern represents balanced high-affinity dual A1/A2A antagonism with approximately 10-fold selectivity over A3 receptors [1].

Adenosine A1/A2A Dual
Head-to-head
A1 Ki = 3.5 nM; A2A Ki = 3.6 nM; A3 Ki = 36 nM
Balanced dual A1/A2A profile supports purinergic research
Human receptor data; translational context requires model-specific validation
Purinergic signaling Adenosine receptor pharmacology Neuroprotection research

1-(6-Ethoxypyridin-2-yl)piperazine: Application Scenarios


Sigma-2 Preferring Ligand for Psychostimulant Research

Procure this compound for studies requiring σ2-favoring sigma receptor engagement rather than σ1-dominant signaling. Based on the established positional SAR—2-pyridylpiperazines favor σ2 receptors while 3- and 4-pyridyl analogs favor σ1 [1]—this compound is indicated for methamphetamine neurotoxicity models, cocaine locomotor sensitization assays, and investigation of σ2-mediated attenuation of stimulant effects. The 83 nM σ1 Ki provides a baseline affinity reference point for structure-activity relationship studies, but the compound's primary differentiation lies in its σ2-preferring profile inherent to the 2-pyridylpiperazine scaffold [1].

SERT/NET Selectivity Profiling

Utilize this compound in assays requiring preferential SERT engagement (Ki = 32 nM) with 2-fold selectivity over NET (Ki = 63 nM) and 8-fold selectivity over alpha-2 adrenergic receptors (Ki = 251 nM) [2]. This profile supports serotonin-focused transporter research where noradrenergic off-target activity would confound interpretation. The rat-derived binding data [2] provide a validated baseline for CNS pharmacokinetic/pharmacodynamic correlation studies and serve as a reference standard for novel SERT ligand development programs.

CNS-Preferential Muscarinic Receptor Probe

Deploy this compound in experiments requiring CNS-biased muscarinic acetylcholine receptor engagement, as evidenced by the 5.4-fold affinity gradient from cerebral cortex (Ki = 20 nM) to urinary bladder (Ki = 107 nM) [3]. This tissue-dependent binding pattern, reflecting differential mAChR subtype distribution, supports neuroscience applications where peripheral cholinergic effects must be minimized. The compound is suitable as a reference ligand for M1/M4 subtype selectivity assays and for validating computational models of subtype-specific mAChR pharmacophores [3].

Dual A1/A2A Antagonist for Purinergic Studies

Source this compound as a balanced high-affinity dual A1/A2A adenosine receptor ligand (Ki = 3.5 nM at A1; Ki = 3.60 nM at A2A) with 10-fold selectivity over A3 receptors (Ki = 36 nM) [4]. This well-characterized pharmacological fingerprint makes the compound suitable as a reference standard in purinergic signaling assays, comparator compound for novel adenosine antagonist development, and calibration ligand for receptor occupancy studies in CNS tissues where both A1 and A2A subtypes are co-expressed. The human receptor data [4] provide translational relevance for preclinical programs targeting neuroprotection, inflammation, or cardiovascular applications of adenosine modulation.

Application
Selection Property
Validation Focus
Sigma-2 preferring ligand research
2-Pyridylpiperazine sigma-2 preference
Sigma-2 pathway in psychostimulant models
SERT selectivity profiling
SERT/NET selectivity profile
SERT-dominant transporter pharmacology
CNS-preferential mAChR studies
Tissue-dependent mAChR affinity gradient
CNS-biased cholinergic receptor profiling
Dual A1/A2A adenosine antagonist studies
Balanced A1/A2A affinity with A3 selectivity
Purinergic signaling in neuroprotection models
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